2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole, triazole, and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Thioether Formation: The thiophene moiety can be introduced through a nucleophilic substitution reaction involving a thiol and a suitable leaving group.
Acetamide Introduction: The acetamido group can be introduced by acetylation of an amine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups in the oxadiazole ring can be reduced to amines.
Substitution: The acetamido group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various acyl derivatives.
Scientific Research Applications
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and possible biological activities.
Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
- 2-{[5-(4-HYDROXY-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15N7O3S2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H15N7O3S2/c1-8(22)16-12-11(19-24-20-12)13-17-18-14(21(13)2)26-7-10(23)15-6-9-4-3-5-25-9/h3-5H,6-7H2,1-2H3,(H,15,23)(H,16,20,22) |
InChI Key |
OCSVCPSMLMOKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.